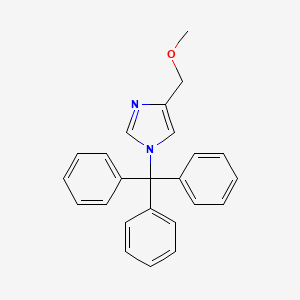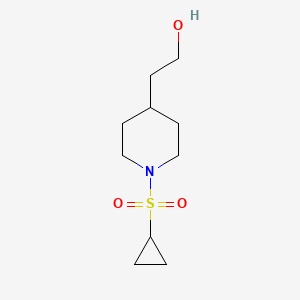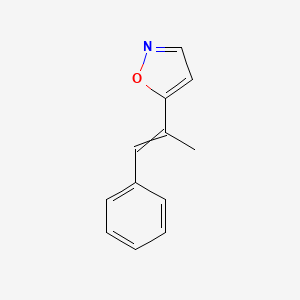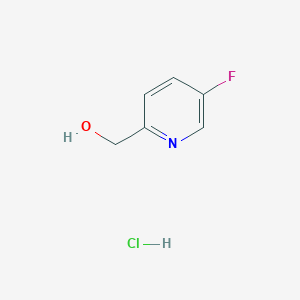![molecular formula C9H17NO5 B1401457 [Ácido (2-hidroxietil)amino]acético tert-butoxicarbonil CAS No. 189160-67-6](/img/structure/B1401457.png)
[Ácido (2-hidroxietil)amino]acético tert-butoxicarbonil
Descripción general
Descripción
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is a chemical compound with the molecular formula C9H17NO5. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in various chemical processes.
Aplicaciones Científicas De Investigación
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for amino acids in peptide synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, such as peptides and proteins, which are crucial for studying biological processes and developing pharmaceuticals.
Medicine: Utilized in the development of drug candidates and prodrugs. The compound’s stability and ease of removal make it suitable for modifying drug molecules to improve their pharmacokinetic properties.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes. It is also used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid, also known as N-Boc-ethanolamine, is a difunctional reagent that is primarily used in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds play crucial roles in various biological processes. Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes, and ornithine is a key compound in the urea cycle, an important process in the detoxification of ammonia in the body.
Mode of Action
The exact mode of action of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is complex and depends on the specific biochemical context. It is known that this compound acts as a protecting group for amines during chemical reactions . This means that [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid can bind to amines, shielding them from reacting with other compounds during a chemical reaction. Once the reaction is complete, [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid can be removed, freeing the amine to participate in subsequent reactions.
Biochemical Pathways
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is involved in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds are part of larger biochemical pathways. For instance, phosphatidyl ethanolamines are involved in the construction of cell membranes, and ornithine is a critical player in the urea cycle, which is essential for the removal of toxic ammonia from the body.
Result of Action
The primary result of the action of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is the successful synthesis of other compounds, such as phosphatidyl ethanolamines and ornithine . These compounds have numerous effects at the molecular and cellular levels, including the formation of cell membranes and the detoxification of ammonia.
Análisis Bioquímico
Biochemical Properties
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of phosphatidyl ethanolamines and ornithine . It interacts with enzymes and proteins involved in these pathways, such as phosphatidylserine synthase and ornithine decarboxylase. The nature of these interactions involves the formation of stable intermediates that protect the amine groups, allowing for selective reactions to occur without unwanted side reactions.
Cellular Effects
The effects of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the synthesis of phosphatidyl ethanolamines, which are essential components of cell membranes, thereby impacting membrane fluidity and cell signaling. Additionally, its role in ornithine synthesis can influence polyamine metabolism, which is crucial for cell growth and differentiation.
Molecular Mechanism
At the molecular level, [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group for amines, forming stable carbamate intermediates that prevent unwanted reactions . This protection allows for selective enzyme inhibition or activation, depending on the context of the biochemical pathway. For example, it can inhibit enzymes that would otherwise degrade the desired product, ensuring the stability and integrity of the synthesized compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions but can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that its protective effects on amines can diminish, leading to potential changes in cellular function and biochemical reactions.
Dosage Effects in Animal Models
The effects of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid vary with different dosages in animal models . At low doses, it effectively protects amine groups without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s protective benefits are outweighed by its adverse effects at elevated concentrations.
Metabolic Pathways
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its function . It participates in the synthesis of phosphatidyl ethanolamines and ornithine, influencing metabolic flux and metabolite levels. The compound’s interactions with enzymes such as phosphatidylserine synthase and ornithine decarboxylase are critical for its role in these pathways.
Transport and Distribution
Within cells and tissues, [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target compartments, ensuring its availability for biochemical reactions. The compound’s distribution is influenced by its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is essential for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its protective effects on amine groups and participate in metabolic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid typically involves the reaction of tert-butyl chloroformate with 2-hydroxyethylamine in the presence of a base such as triethylamine. The reaction proceeds as follows:
Step 1: Dissolve 2-hydroxyethylamine in an appropriate solvent, such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
Step 4: Allow the reaction to proceed at room temperature for several hours.
Step 5: After completion, the reaction mixture is washed with water and extracted with an organic solvent.
Step 6: The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.
Step 7: Purify the crude product using column chromatography to obtain pure [tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid.
Industrial Production Methods
In industrial settings, the production of [tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of alkyl halides or other substituted products
Comparación Con Compuestos Similares
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid is similar to other amino-protecting reagents, such as:
Benzyl carbamate (Cbz): Another common protecting group for amino acids. Unlike Boc, Cbz is removed under hydrogenolysis conditions.
Fluorenylmethyloxycarbonyl (Fmoc): Used in solid-phase peptide synthesis. Fmoc is removed under basic conditions, typically using piperidine.
Acetyl (Ac): A simpler protecting group that is removed under acidic or basic conditions.
Uniqueness
The uniqueness of [tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid lies in its stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis where selective protection and deprotection are crucial. Additionally, its compatibility with various reaction conditions and reagents enhances its versatility in organic synthesis.
Propiedades
IUPAC Name |
2-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4-5-11)6-7(12)13/h11H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBZXWMPCPLLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40774091 | |
| Record name | N-(tert-Butoxycarbonyl)-N-(2-hydroxyethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40774091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189160-67-6 | |
| Record name | N-(tert-Butoxycarbonyl)-N-(2-hydroxyethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40774091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)

![2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1,2-dihydrocyclopenta[b]indol-3-ylidene]acetic acid](/img/structure/B1401394.png)
![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)
